molecular formula C17H27N3O5 B11834241 di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate

di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate

Katalognummer: B11834241
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: AIHFYUZMISVLGO-YNEHKIRRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate is a complex organic compound with a unique structure that includes a cyclohexene ring, a cyano group, and two tert-butyl carbamate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexene ring, introduction of the cyano group, and protection of the hydroxyl group with tert-butyl carbamate. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the cyano group may produce an amine.

Wissenschaftliche Forschungsanwendungen

Di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Di-tert-butyl ((1S,2R,3R)-5-cyano-3-(pentan-3-yloxy)cyclohex-4-ene-1,2-diyl)dicarbamate
  • Di-tert-butyl ((1S,2R,3R)-5-cyano-3-(methoxy)cyclohex-4-ene-1,2-diyl)dicarbamate

Uniqueness

Di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate is unique due to its specific combination of functional groups and stereochemistry

Eigenschaften

Molekularformel

C17H27N3O5

Molekulargewicht

353.4 g/mol

IUPAC-Name

tert-butyl N-[(1R,2R,6S)-4-cyano-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-en-1-yl]carbamate

InChI

InChI=1S/C17H27N3O5/c1-16(2,3)24-14(22)19-11-7-10(9-18)8-12(21)13(11)20-15(23)25-17(4,5)6/h8,11-13,21H,7H2,1-6H3,(H,19,22)(H,20,23)/t11-,12+,13+/m0/s1

InChI-Schlüssel

AIHFYUZMISVLGO-YNEHKIRRSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@H]1CC(=C[C@H]([C@@H]1NC(=O)OC(C)(C)C)O)C#N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CC(=CC(C1NC(=O)OC(C)(C)C)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.